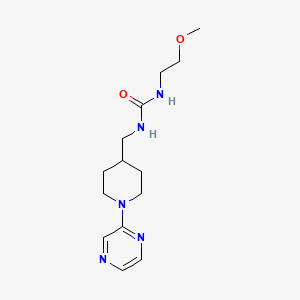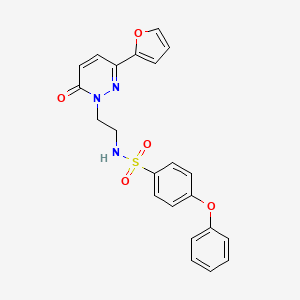![molecular formula C20H17ClN4O2S B2937799 N-(4-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 872688-58-9](/img/structure/B2937799.png)
N-(4-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide, commonly known as ACY-1215, is a novel small molecule inhibitor of histone deacetylase 6 (HDAC6). It is a potent and selective inhibitor of HDAC6, which is known to play a crucial role in the regulation of cellular processes such as protein degradation, cell migration, and immune response. ACY-1215 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Applications De Recherche Scientifique
Vibrational Spectroscopic Signatures and Molecular Characterization : A study by Jenepha Mary et al. (2022) focused on characterizing an antiviral molecule closely related to the compound . They used Raman and Fourier transform infrared spectroscopy alongside density functional theory to understand the molecule's geometric equilibrium, hydrogen bonding, and vibrational wavenumbers. This comprehensive analysis aimed at understanding the molecule's stability and interaction within a crystal structure, potentially leading to insights into its antiviral activity. The molecule exhibited strong intermolecular hydrogen bonds, contributing to its stability and pharmacokinetic properties, including its ability to inhibit virus activity Jenepha Mary, S., Pradhan, S., & James, C. (2022). Spectroscopy Letters.
Glutaminase Inhibition for Cancer Therapy : Shukla et al. (2012) described the synthesis and pharmacological evaluation of BPTES analogs, focusing on inhibiting kidney-type glutaminase for therapeutic purposes. This research highlights the compound's structural analogs' potential in cancer treatment, particularly in attenuating lymphoma B cells' growth in vitro and in mouse models. It underscores the importance of the molecule's structural features in enhancing solubility and maintaining potency as a glutaminase inhibitor Shukla, K., Ferraris, D., Thomas, A., et al. (2012). Journal of Medicinal Chemistry.
Synthesis and Antimicrobial Evaluation : Research on sulfanilamide derivatives, including structures similar to the compound , has been conducted to explore their antimicrobial potentials. Lahtinen et al. (2014) synthesized and characterized several derivatives, evaluating their thermal properties and antimicrobial activities. While some derivatives did not show significant antibacterial activity, the study provides a foundation for developing new antimicrobial agents by modifying the chemical structure of sulfanilamide-related compounds Lahtinen, M., Kudva, J., Hegde, P., et al. (2014). Journal of Molecular Structure.
Synthesis and Anti-Exudative Activity : Chalenko et al. (2019) explored the synthesis of pyrolin derivatives, demonstrating significant anti-exudative properties in rat models. This study highlights the therapeutic potential of such compounds in treating inflammation and suggests further investigation into their analgesic activities. The compounds' synthesis and evaluation underline the importance of chemical innovation in developing new therapeutic agents Chalenko, N., Bezugly, P. A., Sirova, A. O., et al. (2019). Farmatsevtychnyi Zhurnal.
Multi-Functional Molecules for Drug Development : Nafeesa et al. (2017) discussed the synthesis of N-substituted derivatives of ethyl nipecotate, focusing on their antibacterial and anti-enzymatic properties. This work illustrates the compound's framework's adaptability in creating multifunctional molecules with potential therapeutic applications Nafeesa, K., Aziz‐ur‐Rehman, Abbasi, M., et al. (2017). Bulletin of Faculty of Pharmacy, Cairo University.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c1-13(26)22-16-6-8-17(9-7-16)23-19(27)12-28-20-11-10-18(24-25-20)14-2-4-15(21)5-3-14/h2-11H,12H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWIFOBBDKWUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2937717.png)
![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2937720.png)
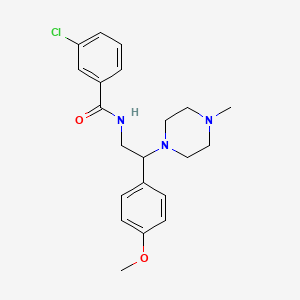

![4-cyano-N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]benzamide](/img/structure/B2937727.png)

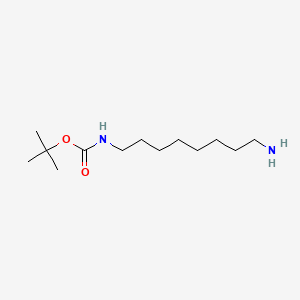
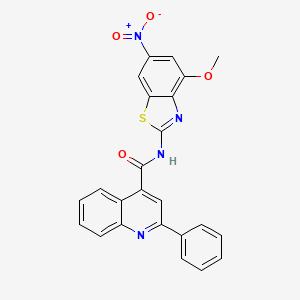
![(E)-3-[4-[(4-sulfamoylphenyl)methylsulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B2937734.png)
![N-[1-(1H-indol-3-ylacetyl)piperidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2937736.png)
![1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]-4-methylpyridin-2-one](/img/structure/B2937737.png)
